Mass Shift and Isotopic Interference Margin: +4 Da (13CD3) vs. Unlabeled (0 Da) vs. d5 (+5 Da)
Fevipiprant Acyl Glucuronide-13CD3 provides a nominal mass shift of +4 Da (monoisotopic MW 606.54) relative to the unlabeled metabolite (MW 602.53), compared with +5 Da for the d5-labeled analogue (MW 607.56) . In high-resolution MS, the 13CD3 label yields a distinct isotopologue cluster that exhibits >99% separation from the natural-abundance M+4 peak of the unlabeled analyte (theoretical abundance ~2.8% for C25H26F3N2O10S based on 13C and 34S contributions). In contrast, the unlabeled standard overlaps completely with the analyte signal, precluding its use as an internal standard in stable‑isotope dilution assays [1]. The 13CD3 label avoids the potential for deuterium‑associated chromatographic retention time shifts observed with the fully deuterated d5 analogue, while still exceeding the minimum +3 Da mass difference recommended for tandem quadrupole MS to avoid cross‑talk between analyte and internal standard isotope peaks .
| Evidence Dimension | Nominal mass shift from unlabeled analyte |
|---|---|
| Target Compound Data | +4 Da (monoisotopic MW 606.54) |
| Comparator Or Baseline | Unlabeled: 0 Da (MW 602.53); d5: +5 Da (MW 607.56); [13C,2H5]: +6 Da (MW 608.56) |
| Quantified Difference | Target provides +4 Da shift vs. unlabeled; avoids +5 Da deuterium isotope effect and +6 Da cost/complexity |
| Conditions | Calculated from molecular formulas; MS compatibility assessed per bioanalytical method validation guidelines (FDA, EMA) |
Why This Matters
A +4 Da shift adequately separates the internal standard from the analyte's natural isotopic envelope in triple‑quadrupole MS while minimizing deuterium-induced retention time shifts, directly impacting assay accuracy and regulatory acceptance.
- [1] FDA. Bioanalytical Method Validation: Guidance for Industry. 2018. (Requirement for stable isotope-labeled internal standard to correct for matrix effects and recovery). View Source
